molecular formula C22H18ClN3O4S2 B3402938 N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxamide CAS No. 1098644-71-3

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxamide

Cat. No.: B3402938
CAS No.: 1098644-71-3
M. Wt: 488 g/mol
InChI Key: YRTRZGKVLYQHBX-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxamide is a complex organic compound that features a benzoxazole moiety, a thiophene ring, and a pyrrolidine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxamide typically involves multiple steps:

    Formation of the Benzoxazole Moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Synthesis of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling Reactions: The benzoxazole and thiophene intermediates are then coupled using a sulfonyl chloride derivative under basic conditions to form the sulfonyl linkage.

    Formation of the Pyrrolidine Carboxamide:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the benzoxazole moiety can be reduced to amines.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can interact with aromatic residues in the active site of enzymes, while the thiophene ring can form π-π interactions with aromatic amino acids. The sulfonyl group can form hydrogen bonds with polar residues, and the pyrrolidine ring can enhance the binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxamide is unique due to its combination of a benzoxazole moiety, a thiophene ring, and a pyrrolidine carboxamide group. This unique structure allows for a wide range of interactions with biological targets, making it a versatile compound for drug development and other scientific research applications.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O4S2/c23-19-10-11-20(31-19)32(28,29)26-12-4-8-17(26)21(27)24-15-6-3-5-14(13-15)22-25-16-7-1-2-9-18(16)30-22/h1-3,5-7,9-11,13,17H,4,8,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTRZGKVLYQHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxamide
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N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxamide
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N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxamide
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N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxamide
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N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxamide
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N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-[(5-chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carboxamide

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